molecular formula C10H16ClNO B2658399 (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride CAS No. 2089246-06-8

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride

Cat. No.: B2658399
CAS No.: 2089246-06-8
M. Wt: 201.69
InChI Key: TZRXKFUTELPFRI-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69. The purity is usually 95%.
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Scientific Research Applications

Psychotomimetic Amine Metabolism

In vitro studies on the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), have revealed insights into its O-demethylation metabolism. Rabbit liver homogenates biotransform DOM into mono- and bis(O-demethyl) metabolites, which have structural similarities to sympatholytic agents like 6-hydroxydopamine. This research highlights the metabolic pathways of methoxylated phenylamines and their psychotomimetic properties (Zweig & Castagnoli, 1977).

Antimicrobial and Anticoccidial Activities

Research on the synthesis and biological evaluation of various amine compounds has demonstrated significant antimicrobial and anticoccidial activities. For instance, the Michael type addition of an amine to specific ketones followed by reduction led to compounds with notable activity against coccidiosis in chickens, providing insights into the potential use of these compounds in veterinary medicine (Georgiadis, 1976).

NK1 Receptor Antagonism

The compound CP-96,345 has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. Its selective inhibition of substance P-induced responses without affecting other NK receptors or a wide range of other receptors suggests its utility in investigating physiological roles of substance P and related pathologies (Snider et al., 1991).

Chemoselective Methylation

A study on the selective N-methylation of bifunctionalized amines using supercritical methanol has shed light on efficient catalysts for chemoselective methylation processes. This research is significant for the synthesis of N-methylated amino alcohols and diamines, offering pathways for the development of novel organic compounds (Oku et al., 2004).

Cytotoxicity and Molecular Structures

The synthesis and cytotoxicity evaluation of palladium(II) and platinum(II) complexes containing benzimidazole ligands have been explored. These complexes, potential anticancer compounds, have been analyzed through various spectroscopic and theoretical methods, providing insights into their structure-activity relationships (Ghani & Mansour, 2011).

Properties

IUPAC Name

(1S)-1-(2-methoxyphenyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)9-6-4-5-7-10(9)12-3;/h4-8,11H,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRXKFUTELPFRI-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.